molecular formula C12H12N2O2 B7721549 N-Hydroxy-4-methoxy-naphthalene-1-carboxamidine

N-Hydroxy-4-methoxy-naphthalene-1-carboxamidine

Cat. No.: B7721549
M. Wt: 216.24 g/mol
InChI Key: BQSTXUNHHBLHEM-UHFFFAOYSA-N
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Description

N-Hydroxy-4-methoxy-naphthalene-1-carboxamidine is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.23588 g/mol . This compound is known for its unique structure, which includes a naphthalene ring substituted with hydroxy, methoxy, and carboxamidine groups. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-Hydroxy-4-methoxy-naphthalene-1-carboxamidine typically involves several steps. One common synthetic route includes the reaction of 4-methoxy-1-naphthaldehyde with hydroxylamine to form the corresponding oxime. This intermediate is then treated with a suitable reagent, such as a carboxamidine derivative, to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents like methanol or acetonitrile.

Chemical Reactions Analysis

N-Hydroxy-4-methoxy-naphthalene-1-carboxamidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into different hydroxy derivatives.

    Substitution: It can undergo substitution reactions, particularly at the methoxy and hydroxy positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Scientific Research Applications

N-Hydroxy-4-methoxy-naphthalene-1-carboxamidine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-Hydroxy-4-methoxy-naphthalene-1-carboxamidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and proteins, thereby modulating their activity. This compound may also interfere with cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

N-Hydroxy-4-methoxy-naphthalene-1-carboxamidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

N'-hydroxy-4-methoxynaphthalene-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-11-7-6-10(12(13)14-15)8-4-2-3-5-9(8)11/h2-7,15H,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSTXUNHHBLHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383360
Record name N-Hydroxy-4-methoxy-naphthalene-1-carboxamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-32-7
Record name N-Hydroxy-4-methoxy-1-naphthalenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690632-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hydroxy-4-methoxy-naphthalene-1-carboxamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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